1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a cyclohexyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine typically involves the reaction of cyclohexanol with formaldehyde and a suitable amine under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine: Similar structure but different substitution pattern.
1-[(Cyclohexyloxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4(1H,3H)-pyrimidinedione: Contains a pyrimidine ring instead of a pyrazole ring.
Uniqueness
1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclohexyloxy methyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes.
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(cyclohexyloxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c11-10-6-7-13(12-10)8-14-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H2,11,12) |
InChI Key |
BVNVORQZESRZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCN2C=CC(=N2)N |
Origin of Product |
United States |
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